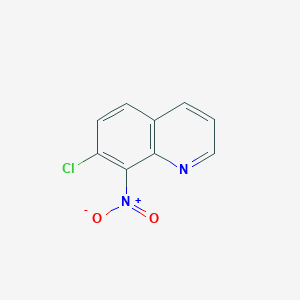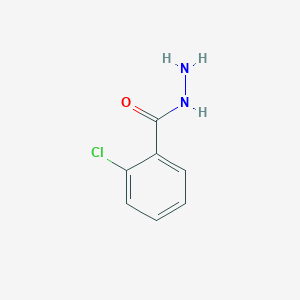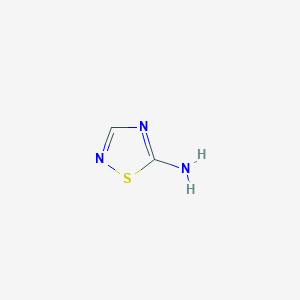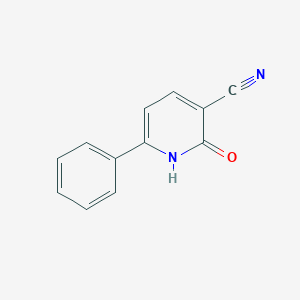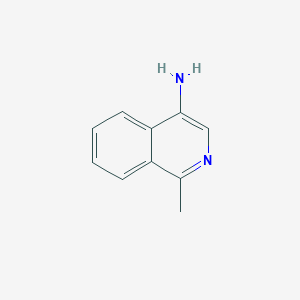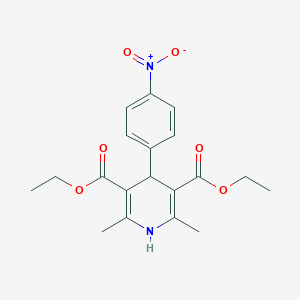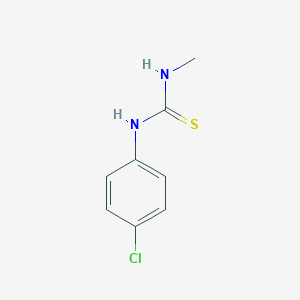
1-(4-Chlorophenyl)-3-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-methylthiourea, also known as S-(-)-Metolachlor, is a herbicide that belongs to the family of chloroacetanilide compounds. It is widely used in agriculture to control the growth of weeds in maize, soybeans, and other crops. In recent years, there has been an increasing interest in the scientific research application of 1-(4-Chlorophenyl)-3-methylthiourea due to its potential use in various fields of research.
Mecanismo De Acción
1-(4-Chlorophenyl)-3-methylthiourea works by inhibiting the growth of weeds by interfering with the biosynthesis of fatty acids. It specifically inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates and eventually, the death of the plant.
Efectos Bioquímicos Y Fisiológicos
1-(4-Chlorophenyl)-3-methylthiourea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, it inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. In animals, it has been shown to cause liver damage, developmental abnormalities, and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-3-methylthiourea has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, it also has several limitations. It is highly toxic and can be harmful to human health and the environment. It also has a narrow range of activity and is only effective against certain types of weeds.
Direcciones Futuras
There are several future directions for the scientific research application of 1-(4-Chlorophenyl)-3-methylthiourea. In the field of environmental science, it can be used to study the effects of herbicides on soil microbial communities and their role in bioremediation. In the field of pharmacology, it can be studied for its potential use in the treatment of cancer and other diseases. In the field of toxicology, it can be used to study the effects of herbicides on human health and the environment. Additionally, further research can be conducted to develop new and improved herbicides with a wider range of activity and fewer negative effects on the environment and human health.
In conclusion, 1-(4-Chlorophenyl)-3-methylthiourea is a widely used herbicide that has potential applications in various fields of research. Its well-established mechanism of action and availability make it a useful tool for lab experiments. However, its toxicity and narrow range of activity also make it a potential hazard to human health and the environment. Further research is needed to fully understand its effects and develop safer and more effective herbicides.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-3-methylthiourea involves the reaction of 4-chloroaniline with methyl isocyanate in the presence of a catalyst. The reaction yields a racemic mixture of two enantiomers, R-(+)-Metolachlor and 1-(4-Chlorophenyl)-3-methylthiourea(-)-Metolachlor. The 1-(4-Chlorophenyl)-3-methylthiourea(-)-Metolachlor isomer is the active ingredient in the herbicide.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-methylthiourea has been extensively studied for its potential use in various fields of research. In the field of environmental science, it has been used to study the effects of herbicides on soil microbial communities and their role in bioremediation. In the field of pharmacology, it has been studied for its potential use in the treatment of cancer and other diseases. In the field of toxicology, it has been used to study the effects of herbicides on human health and the environment.
Propiedades
Número CAS |
2740-97-8 |
|---|---|
Nombre del producto |
1-(4-Chlorophenyl)-3-methylthiourea |
Fórmula molecular |
C8H9ClN2S |
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
UKOJOHPYEVWPNN-UHFFFAOYSA-N |
SMILES |
CNC(=S)NC1=CC=C(C=C1)Cl |
SMILES canónico |
CNC(=S)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



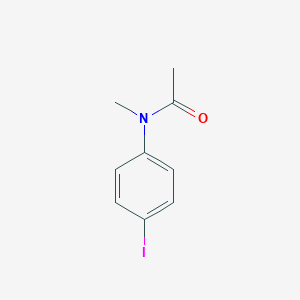
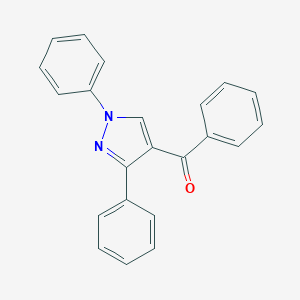
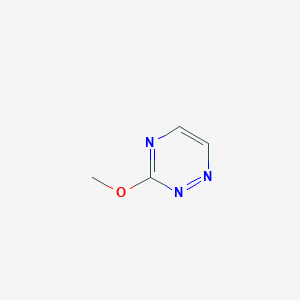
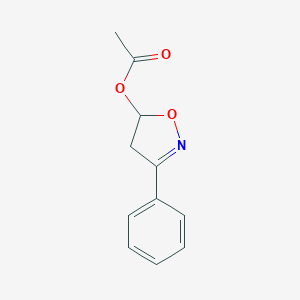
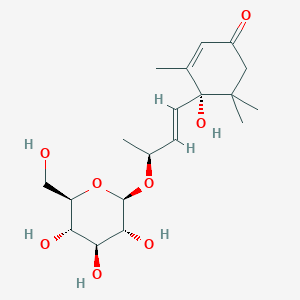
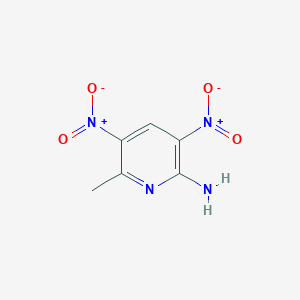
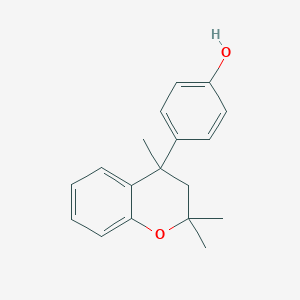
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
